LogP Reduction and TPSA Enhancement vs. Tricyclo[3.3.0.03,7]octane-1-carboxylic Acid: Superior Drug-Likeness Potential
The target compound displays a LogP of 0.96 and TPSA of 46.53 Ų, as reported by Leyan . In contrast, the simpler tricyclo[3.3.0.03,7]octane-1-carboxylic acid (CAS 19027-07-7) has a notably higher LogP of 2.3 and markedly lower aqueous solubility (0.1 mg/mL at 25 °C) [1]. The ~1.3-unit reduction in LogP and the addition of a hydroxymethyl hydrogen-bond donor shift the target compound closer to CNS-oral drug-like chemical space, while the free carboxylic acid comparator risks poor oral absorption due to elevated lipophilicity and negligible solubility.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.96; TPSA = 46.53 Ų |
| Comparator Or Baseline | Tricyclo[3.3.0.03,7]octane-1-carboxylic acid: LogP = 2.3; Water solubility = 0.1 mg/mL at 25 °C |
| Quantified Difference | ΔLogP ≈ −1.3; functional TPSA increase via additional −CH₂OH H-bond donor |
| Conditions | Predicted or experimentally derived values from supplier technical datasheets |
Why This Matters
The lower LogP and higher TPSA in the target compound lower the risk of poor aqueous solubility and excessive lipophilicity, making it a more suitable starting point for fragment-based or lead-optimization campaigns.
- [1] Kuujia. Tricyclo[3.3.0.03,7]octane-1-carboxylic acid; CAS 19027-07-7; LogP 2.3; Water solubility 0.1 mg/mL at 25 °C. View Source
